![molecular formula C16H20FN5 B594824 Indaziflam CAS No. 950782-86-2](/img/structure/B594824.png)
Indaziflam
Overview
Description
Indaziflam is a preemergent herbicide especially for grass control in tree and bush crops . It belongs to the alkylazines chemical family . It was first registered for use in the USA in 2010 .
Molecular Structure Analysis
The IUPAC name for Indaziflam is 2-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine . Its molecular formula is C16H20FN5 and it has a molar mass of 301.369 g·mol−1 .Physical And Chemical Properties Analysis
Indaziflam has a density of 1.23 g/mL and a melting point of 183 °C (361 °F; 456 K) . Its solubility in water is 2.8 mg/L (20 °C) and it has a log P value of 2.8 .Scientific Research Applications
Cellulose Biosynthesis Inhibition
Indaziflam is characterized as a potent cellulose biosynthesis inhibitor (CBI). It inhibits the production of cellulose within less than an hour of treatment in a dose-dependent manner . This property makes it a potentially broad-acting herbicidal mode of action and a useful tool in decoding fundamental aspects of cellulose biosynthesis .
Weed Control
Indaziflam has been found to be effective in controlling both monocotyledonous and eudicotyledonous weeds . It has been used to control weeds species such as Mucuna aterrima, Sorghum halepense, Ipomoea purpurea, Rottboellia exaltata, Urochloa decumbens, Merremia aegyptia, Cenchrus echinatus, Digitaria horizontalis, Panicum maximum, Tridax procumbens, Urochloa plantaginea, and Eleusine indica .
Soil Texture Influence
The efficiency of Indaziflam can vary depending on the soil texture. It has been observed that a lesser amount of active ingredient is needed in sandy soil than in clayey soils to promote adequate weed control .
Bare-Ground Applications
Indaziflam has been used for bare-ground applications such as roadsides and train tracks . It has been found to be more effective on grasses (monocots) than broad-leaved plants (dicots) .
Crop Safety
Indaziflam has been evaluated for crop safety with over-the-top applications on and around environmental horticulture plants . This makes it a potential candidate for use in agricultural settings.
Control of Invasive Winter Annual Grasses
Indaziflam binds tightly to soil organic matter and remains near the soil surface, where it can selectively inhibit root growth of germinating seeds of invasive winter annual grasses without harming established perennials with deeper roots .
Mechanism of Action
Target of Action
Indaziflam primarily targets the cellulose biosynthesis process in plants . Cellulose is a critical component of plant cell walls and provides structural integrity to the plant. The key catalytic unit involved in this process is a protein complex known as the Cellulose Synthase Complex (CSC) . This complex, which is localized in the plasma membrane of plant cells, is responsible for the production of cellulose .
Mode of Action
Indaziflam acts as a Cellulose Biosynthesis Inhibitor (CBI) . It interacts with its targets by inhibiting the production of cellulose, which results in significant changes in the plant’s growth and development . Indaziflam-treated seedlings exhibit symptoms such as radial swelling and ectopic lignification, indicative of its inhibitory action . The inhibition of cellulose production occurs within an hour of treatment and is dose-dependent .
Biochemical Pathways
The primary biochemical pathway affected by indaziflam is the cellulose biosynthesis pathway . By inhibiting this pathway, indaziflam disrupts the formation of the plant cell wall, leading to impaired growth and development of the plant . The disruption of this pathway also leads to downstream effects such as radial swelling and ectopic lignification .
Pharmacokinetics
It is known that indaziflam is a pre-emergent herbicide, suggesting that it is likely absorbed by plants from the soil and distributed throughout the plant tissues .
Result of Action
The molecular and cellular effects of indaziflam’s action primarily involve the inhibition of cellulose production, leading to changes in plant growth and development . At the molecular level, indaziflam causes a reduction in the velocity of cellulose synthase particles at the plasma membrane . At the cellular level, this results in symptoms such as radial swelling and ectopic lignification .
Action Environment
Environmental factors can influence the action, efficacy, and stability of indaziflam. For instance, the climate change-induced increase in wildfire frequency and intensity has lent new urgency to efforts to manage so-called “invasive” plants . Given its persistence and nonselective action, indaziflam could contribute to the eventual ecological collapse of ecosystems where it’s applied . .
Safety and Hazards
Indaziflam is toxic if swallowed, in contact with skin, and if inhaled . It causes serious eye irritation . It is also toxic to fish, aquatic invertebrates, and plants . It should not be applied directly to water, or to areas where surface water is present or to intertidal areas below the mean watermark .
Future Directions
Given its persistence and nonselective action and the extent of the damage it causes to native soil seed banks and plant biodiversity, Indaziflam could contribute to the eventual ecological collapse of ecosystems where it’s applied . Therefore, there is a need for more research into its long-term effects and potential alternatives.
properties
IUPAC Name |
2-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5/c1-8-4-5-11-7-9(2)13(12(11)6-8)19-16-21-14(10(3)17)20-15(18)22-16/h4-6,9-10,13H,7H2,1-3H3,(H3,18,19,20,21,22)/t9-,10?,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFONKFDEZLYQDH-BOURZNODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1NC3=NC(=NC(=N3)N)C(C)F)C=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C([C@@H]1NC3=NC(=NC(=N3)N)C(C)F)C=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058223 | |
Record name | Indaziflam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indaziflam | |
CAS RN |
950782-86-2 | |
Record name | Indaziflam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=950782-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indaziflam [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950782862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indaziflam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDAZIFLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M64ZDU291E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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